![molecular formula C20H22N4O B5884863 N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)
N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide (CMPD101) is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of the enzyme cyclic AMP-dependent protein kinase A (PKA), which plays a crucial role in many cellular processes, including gene expression, metabolism, and cell proliferation.
Mécanisme D'action
PKA is a serine/threonine protein kinase that plays a crucial role in many cellular processes, including gene expression, metabolism, and cell proliferation. PKA is activated by the binding of cyclic AMP (cAMP), which induces a conformational change in the regulatory subunits, leading to the release of the catalytic subunits. N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide inhibits PKA by binding to the ATP-binding site of the catalytic subunits, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, the inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In cardiovascular diseases, the inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to reduce myocardial injury and improve cardiac function by reducing oxidative stress and inflammation. In neurological disorders, the inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to reduce neuronal damage and improve cognitive function by reducing neuroinflammation and amyloid-beta accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PKA inhibition, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide, including its potential therapeutic applications in other diseases, such as diabetes, obesity, and autoimmune disorders. Furthermore, the development of more potent and selective PKA inhibitors based on the structure of N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide could lead to the discovery of new drug candidates for various diseases. Finally, the elucidation of the downstream targets of PKA inhibition by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide could provide insights into the molecular mechanisms underlying its therapeutic effects.
Méthodes De Synthèse
N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the condensation of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with cyclohexylamine, followed by acylation with 2-chloro-N-methylacetamide. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The inhibition of PKA by N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function in animal models of heart failure. Furthermore, N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-12-17(15-8-4-2-5-9-15)22-19-13-18(23-24(14)19)20(25)21-16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANKUJVZJQVOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)
![4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5884807.png)
![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)
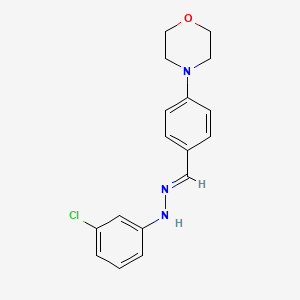
![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)
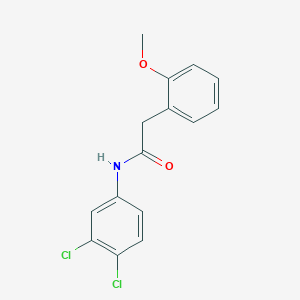
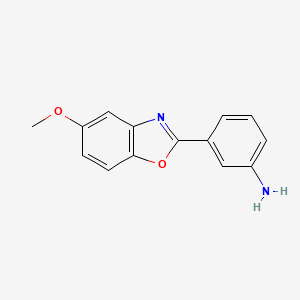
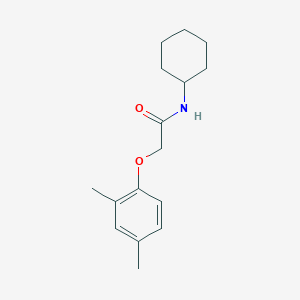
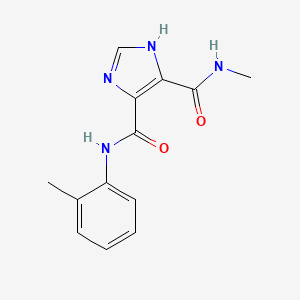
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)